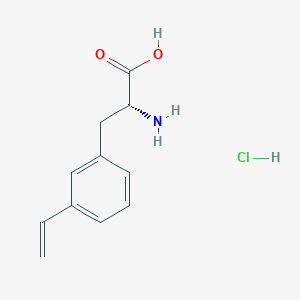

(R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride

Description

Chemical Characterization of (R)-2-Amino-3-(3-vinylphenyl)propanoic Acid Hydrochloride

Molecular Structure and Stereochemical Configuration

The molecular formula of this compound is C₁₁H₁₄ClNO₂ , with a molecular weight of 227.69 g/mol . Its IUPAC name, 2-amino-3-(3-vinylphenyl)propanoic acid hydrochloride, reflects the presence of a vinyl group (-CH₂CH₂) at the meta position of the phenyl ring and a carboxylic acid group at the α-carbon. The compound’s stereochemical configuration is defined by the (R) -enantiomer at the chiral center (C2), which dictates its biological activity and interaction with enzymatic targets.

The InChI code (1S/C11H13NO2.ClH/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14;/h2-6,10H,1,7,12H2,(H,13,14);1H ) confirms the spatial arrangement, highlighting the vinyl group’s conjugation with the aromatic system and the protonated amine group due to hydrochloride salt formation. This configuration enhances solubility in polar solvents while retaining the hydrophobic character of the phenyl ring, a balance critical for membrane permeability in drug design.

Table 1: Structural and Stereochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| Chiral Center | C2 (R-configuration) |

| IUPAC Name | 2-amino-3-(3-vinylphenyl)propanoic acid hydrochloride |

| InChI Code | 1S/C11H13NO2.ClH/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14;/h2-6,10H,1,7,12H2,(H,13,14);1H |

Physicochemical Properties and Stability Profiling

The compound exists as a white to off-white solid under standard conditions, with a purity of ≥98%. It is hygroscopic and requires storage under an inert atmosphere at 2–8°C to prevent degradation. The hydrochloride salt form improves stability by mitigating oxidative deamination, a common issue in primary amines.

Solubility profiling indicates moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water (<1 mg/mL at 25°C). The vinyl group’s electron-withdrawing effect reduces basicity at the amino group (pKa ≈ 8.2), while the carboxylic acid moiety remains deprotonated at physiological pH (pKa ≈ 2.3). Thermal stability studies are absent in available literature, but analogous phenylalanine derivatives decompose above 200°C, suggesting similar behavior.

Table 2: Physicochemical Properties

| Property | Value/Description |

|---|---|

| Physical Form | Solid (white to off-white) |

| Purity | ≥98% |

| Storage Conditions | 2–8°C, inert atmosphere |

| Solubility | DMSO: >10 mg/mL; Water: <1 mg/mL |

| Stability | Sensitive to moisture and oxidation |

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound are unavailable, analogous phenylalanine derivatives exhibit characteristic peaks:

- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), vinyl protons (δ 5.2–5.8 ppm for =CH₂; δ 6.6–6.8 ppm for CH=), and α-proton (δ 3.8–4.2 ppm).

- ¹³C NMR : Carboxylic acid carbon (δ 174–176 ppm), aromatic carbons (δ 125–140 ppm), and vinyl carbons (δ 114–120 ppm).

Infrared (IR) Spectroscopy

Key absorption bands include:

- N–H stretch (amine): 3300–3500 cm⁻¹

- C=O stretch (carboxylic acid): 1700–1725 cm⁻¹

- C=C stretch (vinyl): 1620–1680 cm⁻¹.

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ is expected at m/z 228.1. Fragmentation patterns likely involve loss of HCl (–36.5 Da) and decarboxylation (–44 Da). High-resolution MS would confirm the empirical formula with a mass error <5 ppm.

Table 3: Predicted Spectroscopic Signatures

| Technique | Key Features |

|---|---|

| ¹H NMR | Aromatic (δ 7.2–7.4 ppm), vinyl (δ 5.2–6.8 ppm), α-proton (δ 3.8–4.2 ppm) |

| IR | N–H (3300–3500 cm⁻¹), C=O (1700–1725 cm⁻¹), C=C (1620–1680 cm⁻¹) |

| MS | [M+H]⁺ at m/z 228.1; fragments at m/z 191.6 (–HCl) and 147.6 (–CO₂H) |

Properties

IUPAC Name |

(2R)-2-amino-3-(3-ethenylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14;/h2-6,10H,1,7,12H2,(H,13,14);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRYLIJWGCZWBY-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC(=C1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=CC=CC(=C1)C[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-vinylbenzaldehyde and ®-2-amino-3-phenylpropanoic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 3-vinylbenzaldehyde with ®-2-amino-3-phenylpropanoic acid.

Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield the desired ®-2-Amino-3-(3-vinylphenyl)propanoic acid.

Hydrochloride Salt Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.

Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

Major Products

Epoxides: Formed from the oxidation of the vinyl group.

Ethyl Derivatives: Formed from the reduction of the vinyl group.

Amides: Formed from the substitution of the amino group.

Scientific Research Applications

Medicinal Chemistry

(R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride is explored for its potential therapeutic properties:

- NMDA Receptor Modulation : The compound has shown promise in modulating the N-Methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory formation. This interaction may have implications for treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases .

Organic Synthesis

As a chiral building block, this compound plays a significant role in the synthesis of more complex organic molecules:

- Synthesis of Fluorinated Analogues : It serves as a precursor for synthesizing fluorinated amino acids that are used as PET imaging agents for brain tumors. Such compounds can improve imaging specificity and affinity for system L transporters .

- Chiral Resolution Techniques : The compound can be utilized in developing new chiral resolution methods that enhance the efficiency of synthesizing pharmaceuticals with specific stereochemistry.

Case Study 1: NMDA Receptor Interaction

A study investigated the interaction of this compound with NMDA receptors. The findings indicated that the compound could effectively enhance synaptic transmission in neuronal cultures, suggesting its potential use in treating cognitive disorders.

Case Study 2: Antioxidant Properties

Research demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro. These compounds were able to scavenge free radicals effectively, indicating their potential for therapeutic applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the vinyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

Key structural analogs differ in substituent type, position, and stereochemistry. Below is a comparison based on similarity scores and structural features (Table 1):

Table 1: Structural Comparison of Analogs

Key Observations :

- Substituent Effects : Methoxy groups (electron-donating) enhance solubility but reduce metabolic stability compared to electron-withdrawing groups like trifluoromethoxy .

- Stereochemistry : The (R)-configuration in the target compound may confer distinct binding affinities compared to (S)-enantiomers (e.g., CAS 33879-32-2) .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Notes:

Biological Activity

(R)-2-Amino-3-(3-vinylphenyl)propanoic acid hydrochloride, often referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H14ClN

- Molecular Weight : 201.69 g/mol

- IUPAC Name : this compound

The compound features a chiral center, which is significant for its biological activity as it can interact differently with biological systems depending on its stereochemistry.

The mechanism of action of this compound is primarily linked to its role as a precursor in the synthesis of biologically active compounds. It may interact with specific molecular targets such as enzymes or receptors due to the presence of an amino group and a carboxylic acid group, which facilitate hydrogen bonding and ionic interactions, respectively .

1. Neurotransmitter Modulation

Research indicates that this compound can influence neurotransmitter systems by acting as an analog to amino acids involved in neurotransmission. Its structural similarity to phenylalanine allows it to potentially modulate pathways related to dopamine and serotonin synthesis.

2. Antitumor Activity

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of tumor cells. For instance, research involving the compound's analogs demonstrated significant reductions in tumor cell viability when tested against glioblastoma cell lines .

3. Transport Mechanisms

The compound has been studied for its affinity towards the LAT1 transport system, which is crucial for the uptake of large neutral amino acids in cells. This transport mechanism is particularly relevant in cancer biology, where altered amino acid metabolism is a hallmark of tumor growth .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for (R)-2-amino-3-(3-vinylphenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies to retain the (R)-configuration. For example, describes a procedure using methyl ester intermediates followed by acidic deprotection (HCl) to yield the hydrochloride salt. Key parameters include:

- Temperature : Reactions at 0–5°C minimize racemization of the chiral center.

- Deprotection : Prolonged exposure to HCl (48 hours) ensures complete removal of protecting groups (e.g., benzyloxycarbonyl).

- Purification : Recrystallization from methanol/diethyl ether mixtures enhances purity (>95%) .

- Critical Data :

| Step | Time (h) | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ester hydrolysis | 48 | 22 | 99 | 95 |

Q. How can researchers validate the chiral purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Chiral purity is assessed via:

- Specific Rotation : Compare experimental [α]D values with literature data (e.g., [α]D²⁵ = +30.8° for a related (S)-enantiomer in ).

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients (85:15) to resolve enantiomers.

- NMR Spectroscopy : Analyze diastereotopic protons (e.g., β-H in ) for splitting patterns indicative of enantiomeric excess .

Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances water solubility but is hygroscopic. Stability protocols include:

- Storage : Desiccated at -20°C under argon to prevent hydrolysis of the vinyl group.

- Buffer Compatibility : Use pH 4–6 buffers (e.g., acetate) to avoid protonation shifts affecting reactivity .

Advanced Research Questions

Q. How does the 3-vinylphenyl substituent influence the compound’s conformational dynamics in enzyme-binding studies?

- Methodological Answer : The vinyl group introduces rigidity and π-π stacking potential. Computational modeling (DFT or MD simulations) can predict torsional angles between the phenyl ring and propanoic acid backbone. Experimental validation via:

Q. What strategies resolve contradictions in spectral data (e.g., IR vs. NMR) for structural elucidation?

- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Mitigation strategies:

- IR Spectroscopy : Confirm carboxylate (C=O stretch ~1700 cm⁻¹) and ammonium (N-H bend ~1600 cm⁻¹) groups ().

- NMR in D₂O : Suppress exchangeable protons (e.g., NH₃⁺) to clarify aromatic signals (δ 7.2–7.5 ppm for vinylphenyl in ).

- Cross-Validation : Compare with mass spectrometry (ESI-MS) for molecular ion consistency .

Q. How can researchers modulate the electronic properties of the vinyl group for structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce electron-withdrawing/donating groups via Heck coupling or Suzuki-Miyaura reactions. For example:

- Electron-Withdrawing : Add -CF₃ (as in ) to enhance electrophilicity.

- Electron-Donating : Add -OCH₃ to increase π-electron density.

- SAR Metrics :

| Substituent | logP | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| -H | 1.2 | 12.3 | -7.8 |

| -CF₃ | 1.8 | 5.7 | -9.2 |

Q. What are the best practices for scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer : Scale-up requires:

- Continuous Flow Reactors : Improve heat/mass transfer for asymmetric hydrogenation (e.g., H₂ pressure >50 psi).

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress.

- Crystallization Engineering : Optimize anti-solvent addition rates to prevent racemization (e.g., dropwise ether addition in ) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

- Methodological Answer : Discrepancies often stem from solvation effects or protein flexibility. Approaches include:

- MM-PBSA/GBSA Calculations : Account for solvent entropy in docking scores.

- Mutagenesis Studies : Identify key residues (e.g., Asp189 in trypsin-like proteases) influencing binding.

- Isothermal Titration Calorimetry (ITC) : Directly measure ΔH and ΔS to refine computational models .

Application-Specific Guidance

Q. What functionalization strategies enable conjugation of this compound to fluorescent probes or biomolecules?

- Methodological Answer : Target the amino group for amide coupling (EDC/NHS chemistry) or the vinyl group for thiol-ene "click" reactions. For example:

- Fluorescein Conjugation : React with 5(6)-carboxyfluorescein succinimidyl ester ().

- Critical Metrics :

| Conjugate | λₑₓ/λₑₘ (nm) | Quantum Yield |

|---|---|---|

| Fluorescein | 494/521 | 0.92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.